NBQX

描述

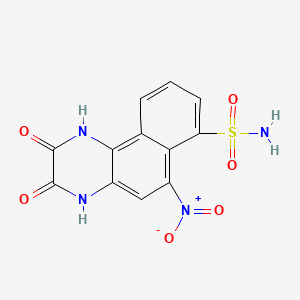

structure given in first source; neuroprotectant for cerebral ischemia; AMPA receptor antagonist

属性

IUPAC Name |

6-nitro-2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O6S/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNAFPHGVPVTAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])NC(=O)C(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152256 |

Source

|

| Record name | 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118876-58-7 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-6-nitro-2,3-dioxobenzo[f]quinoxaline-7-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118876-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118876587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydroxy-6-nitro-7-sulfamoylbenzo[f]quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NBQX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LZ6Q43V2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NBQX

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). By competitively binding to the glutamate binding site on these receptors, this compound effectively blocks their activation, leading to a reduction in postsynaptic depolarization and calcium influx. This mechanism underlies its well-documented neuroprotective, anticonvulsant, and antinociceptive properties. This guide provides a comprehensive overview of the mechanism of action of this compound, including its receptor pharmacology, the downstream signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Competitive Antagonism of AMPA and Kainate Receptors

This compound exerts its pharmacological effects by acting as a competitive antagonist at the glutamate binding sites of both AMPA and kainate receptors.[1][2] This means that this compound reversibly binds to the same site as the endogenous agonist, glutamate, but does not activate the receptor. By occupying this site, this compound prevents glutamate from binding and inducing the conformational change necessary for ion channel opening. This leads to a reduction in the influx of sodium (Na+) and, in the case of calcium-permeable AMPA and kainate receptors, calcium (Ca2+) ions into the postsynaptic neuron.

The competitive nature of this compound's antagonism has been demonstrated in various studies. For instance, in the presence of this compound, the concentration-response curve for glutamate or AMPA is shifted to the right, indicating that a higher concentration of the agonist is required to elicit the same response.[1]

Receptor Selectivity

This compound exhibits a higher affinity for AMPA receptors compared to kainate receptors. This selectivity is evident in the differing inhibitory concentrations (IC50) and binding affinities (Ki) observed in various experimental models. While it effectively blocks both receptor types, its greater potency at AMPA receptors is a key feature of its pharmacological profile. Notably, this compound shows little to no activity at N-methyl-D-aspartate (NMDA) receptors, another major subtype of ionotropic glutamate receptors.[1]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in numerous studies using different experimental paradigms. The following tables summarize key quantitative data for this compound, providing insights into its interaction with AMPA and kainate receptors under various conditions.

| Parameter | Value | Receptor Target | Experimental Model | Reference |

| IC50 | 0.15 µM | AMPA Receptor | Not Specified | |

| 4.8 µM | Kainate Receptor | Not Specified | ||

| 0.4 µM | AMPA-evoked inward currents | Cultured mouse cortical neurons | [3] | |

| 1.1 µM | Glutamate-induced calcium influx | HEK293 cells expressing human GLUA4 | [4] | |

| 0.90 µM | Excitatory postsynaptic field potentials | Rat hippocampal slices (CA1) | [1] | |

| Ki | 63 nM | AMPA Receptor | Xenopus oocytes injected with rat cortex mRNA | [1] |

| 78 nM | Kainate Receptor | Xenopus oocytes injected with rat cortex mRNA | [1] | |

| 47 nM | AMPA Receptor | Not Specified | [5] | |

| ED50 | ~32 µmol/kg (i.v.) | AMPA-evoked hippocampal neuronal spike activity | In vivo microiontophoresis in rats | [3] |

Table 1: Inhibitory and Binding Affinity of this compound

Downstream Signaling Pathways Modulated by this compound

By blocking AMPA and kainate receptor-mediated calcium influx, this compound influences several downstream intracellular signaling cascades that are critical for neuronal function, plasticity, and survival.

mTOR Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. In neurons, mTOR signaling is implicated in synaptic plasticity and protein synthesis. Activation of AMPA receptors can lead to the activation of the mTOR pathway. Studies have shown that this compound can decrease the levels of mTOR, suggesting that by blocking AMPA receptors, this compound can downregulate this signaling cascade. This may contribute to its neuroprotective effects by preventing excitotoxicity-induced overactivation of mTOR.

BDNF Signaling

Brain-derived neurotrophic factor (BDNF) is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. The expression and release of BDNF can be modulated by neuronal activity, which is largely driven by glutamate receptors. This compound has been shown to decrease BDNF levels, likely by reducing the excitatory input necessary for activity-dependent BDNF transcription and release.

CREB Phosphorylation

The transcription factor cAMP response element-binding protein (CREB) is a critical regulator of gene expression involved in long-term memory formation and neuronal survival. Calcium influx through AMPA receptors can lead to the activation of calcium-dependent kinases that, in turn, phosphorylate and activate CREB. By blocking this calcium influx, this compound can inhibit the phosphorylation of CREB, thereby modulating gene expression downstream of AMPA receptor activation.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through AMPA and kainate receptors in response to agonist application and to quantify the inhibitory effect of this compound.

Objective: To determine the IC50 of this compound for the blockade of AMPA receptor-mediated currents.

Materials:

-

Cultured neurons (e.g., mouse cortical or hippocampal neurons) or acute brain slices.

-

External solution (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal pipette solution containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, and 0.5 Na-GTP, pH adjusted to 7.3 with KOH.

-

AMPA (agonist).

-

This compound.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

-

Transfer the preparation to the recording chamber and continuously perfuse with oxygenated ACSF at room temperature.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp recording from a neuron in voltage-clamp mode, holding the membrane potential at -70 mV.

-

Apply a saturating concentration of AMPA (e.g., 100 µM) to the neuron using a fast-application system to evoke an inward current.

-

Wash out the AMPA and allow the neuron to recover.

-

Pre-incubate the neuron with varying concentrations of this compound for 2-5 minutes.

-

Co-apply the same concentration of AMPA in the presence of this compound and record the peak inward current.

-

Wash out the drugs and repeat steps 7 and 8 for a range of this compound concentrations.

-

Analyze the data by normalizing the peak current in the presence of this compound to the control current (AMPA alone).

-

Plot the normalized current as a function of this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for AMPA or kainate receptors.

Objective: To determine the Ki of this compound for the AMPA receptor using a competitive binding assay with [3H]-AMPA.

Materials:

-

Rat cortical membrane preparation (source of AMPA receptors).

-

[3H]-AMPA (radioligand).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and counter.

-

Glass fiber filters.

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.[7]

-

In a series of tubes, add a fixed concentration of [3H]-AMPA (typically at or below its Kd value) and varying concentrations of unlabeled this compound.

-

Add the membrane preparation to each tube to initiate the binding reaction.

-

Incubate the mixture at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Determine non-specific binding by including tubes with a saturating concentration of a known AMPA receptor ligand (e.g., unlabeled glutamate) in the presence of [3H]-AMPA.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [3H]-AMPA binding as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC50 value of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

In Vivo Microiontophoresis

This technique allows for the localized application of drugs to neurons in the intact brain, enabling the study of their effects on neuronal activity in a more physiologically relevant context.

Objective: To assess the in vivo efficacy of this compound in blocking AMPA-evoked neuronal firing in the rat hippocampus.[3]

Materials:

-

Anesthetized rat.

-

Stereotaxic apparatus.

-

Multi-barreled micropipettes.

-

Microiontophoresis pump.

-

Extracellular recording electrodes and amplifier.

-

Solutions of AMPA and this compound for iontophoresis.

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Perform a craniotomy over the hippocampus.

-

Lower a multi-barreled micropipette into the CA1 region of the hippocampus. One barrel is filled with a recording solution (e.g., 3M NaCl) for extracellular single-unit recording, another with an AMPA solution, and a third with an this compound solution.

-

Record the baseline firing rate of a single neuron.

-

Eject AMPA from the pipette using a positive current to evoke an increase in the neuron's firing rate.

-

Terminate the AMPA ejection and allow the neuron's firing rate to return to baseline.

-

Eject this compound from its barrel using an appropriate current while simultaneously ejecting AMPA.

-

Observe the attenuation of the AMPA-evoked firing by this compound.

-

Vary the ejection current for this compound to determine the dose-dependent inhibition of the AMPA response.

-

Analyze the data by quantifying the reduction in AMPA-evoked spike frequency in the presence of this compound.

Conclusion

This compound is a well-characterized competitive antagonist of AMPA and kainate receptors, with a clear preference for the former. Its mechanism of action, involving the blockade of fast excitatory neurotransmission, has been elucidated through a variety of in vitro and in vivo experimental techniques. The ability of this compound to modulate downstream signaling pathways, such as the mTOR and BDNF cascades, underscores its potential as a neuroprotective and therapeutic agent. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacology of this compound and similar compounds targeting the glutamatergic system.

References

- 1. Competitive inhibition by this compound of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Systemic Administration of the AMPA Receptor Antagonist, this compound, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPA Receptor-Mediated, Calcium-Dependent CREB Phosphorylation in a Subpopulation of Auditory Neurons Surviving Activity Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

NBQX: A Comprehensive Technical Guide to a Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details the mechanism of action, pharmacological properties, and key experimental methodologies for the characterization of this compound. Quantitative data on its binding affinity and potency are presented in structured tables for clear comparison. Furthermore, this guide includes detailed experimental protocols and visualizations of pertinent signaling pathways and experimental workflows to support researchers and professionals in the field of neuroscience and drug development.

Introduction to AMPA Receptors and this compound

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its signaling is mediated by both ionotropic and metabotropic receptors.[1] Ionotropic glutamate receptors, which include AMPA, N-methyl-D-aspartate (NMDA), and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission.[1] AMPA receptors are crucial for the fast component of excitatory postsynaptic currents and are integral to synaptic plasticity, learning, and memory.[2][3]

This compound is a quinoxaline derivative that acts as a highly selective and competitive antagonist at the AMPA receptor.[4][5] It competes with the endogenous ligand, glutamate, for the same binding site on the receptor, thereby preventing channel opening and the subsequent influx of cations.[2] Its potent and selective antagonism has made it an invaluable tool in neuroscience research for elucidating the role of AMPA receptors in various physiological and pathological processes.

Chemical and Pharmacological Properties of this compound

This compound is a synthetic compound with the following chemical properties:

| Property | Value |

| Chemical Name | 2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide |

| Molecular Formula | C₁₂H₈N₄O₆S |

| Molecular Weight | 336.28 g/mol |

| CAS Number | 118876-58-7[6] |

| Solubility | Soluble in DMSO to 100 mM |

| Appearance | Brown/red powder[7] |

A water-soluble disodium salt of this compound is also available, which facilitates its use in aqueous solutions for in vitro and in vivo studies.[6]

Mechanism of Action: Competitive Antagonism

This compound exerts its inhibitory effect by competitively binding to the glutamate-binding site on the AMPA receptor.[2] This reversible binding prevents glutamate from activating the receptor, thereby inhibiting the conformational change required for ion channel opening and subsequent depolarization of the postsynaptic membrane. Schild analysis of this compound inhibition has yielded pA2 values near 7.0 and slopes close to unity, which is characteristic of competitive antagonism.[2]

Figure 1: Competitive antagonism of the AMPA receptor by this compound.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across various experimental systems. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency (IC₅₀) of this compound

| Preparation | Agonist | IC₅₀ (µM) | Reference |

| Cultured Mouse Cortical Neurons | AMPA | ~0.4 | [8] |

| Hippocampal Slices (CA1) | AMPA/Kainate | 0.90 | [2] |

| HEK293 cells (human GluA4) | Glutamate | 1.1 | [4] |

| HEK293 cells (human GluA3) | Glutamate | 1.9 | [4] |

| General | AMPA | 0.15 | |

| General | Kainate | 4.8 |

Table 2: Binding Affinity (Kᵢ) of this compound

| Preparation | Radioligand/Agonist | Kᵢ (nM) | Reference |

| Xenopus Oocytes (rat cortex mRNA) | AMPA | 63 | [2] |

| Xenopus Oocytes (rat cortex mRNA) | Kainate | 78 | [2] |

Table 3: Selectivity of this compound

| Receptor | Activity | Selectivity Ratio (vs. NMDA) | Reference |

| AMPA/Kainate | Antagonist | >5000-fold | [2] |

| NMDA | No significant inhibition | - | [2] |

At concentrations up to 10 µM, this compound shows no effect on NMDA-induced currents, indicating a high degree of selectivity for non-NMDA receptors.[9]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for recording AMPA receptor-mediated currents in cultured neurons or brain slices and assessing the effect of this compound.

Materials:

-

Recording chamber with perfusion system

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for pipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

This compound stock solution

Procedure:

-

Preparation: Prepare aCSF and internal solution. Pull recording pipettes to a resistance of 3-7 MΩ when filled with internal solution.

-

Cell/Slice Placement: Place the cultured coverslip or brain slice in the recording chamber and perfuse with aCSF.

-

Pipette Positioning: Under visual guidance (microscope), approach a target neuron with the recording pipette while applying positive pressure.

-

Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane, establishing the whole-cell configuration.

-

Recording Baseline Currents: In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV) to record baseline AMPA receptor-mediated spontaneous or evoked excitatory postsynaptic currents (EPSCs).

-

This compound Application: Perfuse the chamber with aCSF containing the desired concentration of this compound (e.g., 1-10 µM).

-

Recording Post-NBQX Currents: Record EPSCs in the presence of this compound to observe the reduction in current amplitude.

-

Washout: Perfuse with normal aCSF to wash out this compound and observe any recovery of the EPSC amplitude.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for AMPA receptors.

Materials:

-

Membrane preparation from a brain region rich in AMPA receptors (e.g., cortex or hippocampus)

-

Radiolabeled AMPA receptor agonist (e.g., [³H]AMPA)

-

This compound stock solution

-

Incubation buffer

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter and vials

Procedure:

-

Membrane Preparation: Homogenize brain tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the tubes at a defined temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀ of this compound, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway and this compound Inhibition

Activation of AMPA receptors leads to the influx of Na⁺ and, depending on the subunit composition, Ca²⁺ ions, resulting in depolarization of the postsynaptic membrane. This initial depolarization is critical for relieving the Mg²⁺ block of NMDA receptors, allowing for their activation and subsequent downstream signaling cascades involved in synaptic plasticity. AMPA receptors can also engage in metabotropic signaling, independent of ion flux, by interacting with intracellular proteins such as the protein tyrosine kinase Lyn, which can activate the MAPK pathway.[2][10] this compound blocks the initial ionotropic signaling by preventing glutamate from binding.

Figure 2: AMPA receptor signaling and the inhibitory action of this compound.

Experimental Workflow for Characterizing an AMPA Receptor Antagonist

The characterization of a novel AMPA receptor antagonist like this compound typically follows a multi-stage workflow, from initial in vitro screening to in vivo efficacy studies.

Figure 3: Workflow for characterizing an AMPA receptor antagonist.

Conclusion

This compound remains a cornerstone pharmacological tool for the study of AMPA receptor function. Its high potency, selectivity, and competitive mechanism of action make it an ideal agent for dissecting the role of AMPA receptor-mediated neurotransmission in a wide array of neurobiological processes. This technical guide provides a comprehensive resource for researchers, consolidating key data and methodologies to facilitate the effective use of this compound in experimental neuroscience and the development of novel therapeutics targeting the glutamatergic system.

References

- 1. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competitive inhibition by this compound of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AMPA receptor - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Presynaptic AMPA Receptors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of NBQX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This document details the seminal moments in its history, its mechanism of action, and key experimental data. It includes detailed protocols for its synthesis and for the in vitro and in vivo assays that were pivotal in its characterization. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this significant neuroscientific tool.

Introduction and Historical Context

The late 1980s marked a pivotal era in neuroscience with the burgeoning understanding of excitatory amino acid (EAA) neurotransmission and its role in both normal physiological processes and pathological conditions. The focus intensified on the ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA), AMPA, and kainate receptor subtypes. While NMDA receptor antagonists were under intense investigation, attention began to shift towards the non-NMDA receptors as potential therapeutic targets for neurological disorders such as epilepsy and cerebral ischemia.

The development of quinoxalinediones as potent antagonists of non-NMDA receptors was a significant breakthrough. Building on this chemical scaffold, a team of scientists at A/S Ferrosan in Denmark, led by Tage Honoré, synthesized and characterized a series of novel compounds. Their work culminated in the discovery of this compound, first reported in the journal Science in 1990 by Sheardown and colleagues[1]. This seminal paper demonstrated this compound's potent and selective antagonism at the quisqualate subtype of glutamate receptors (now known as AMPA receptors), its neuroprotective effects in a model of global cerebral ischemia, and its favorable profile of crossing the blood-brain barrier[1]. This discovery positioned this compound as a crucial pharmacological tool for elucidating the roles of AMPA and kainate receptors in the central nervous system and as a promising candidate for therapeutic development.

Mechanism of Action

This compound is a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors[2]. By binding to this site, it prevents the endogenous ligand, glutamate, from activating the receptor and opening its associated ion channel. This blockade of ionotropic glutamate receptor function leads to a reduction in excitatory neurotransmission. This compound exhibits a higher affinity for AMPA receptors than for kainate receptors, although it potently antagonizes both. Its selectivity for non-NMDA receptors over NMDA receptors is a key characteristic, allowing for the specific investigation of AMPA and kainate receptor-mediated effects[1].

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities and Potencies of this compound

| Parameter | Receptor/Assay | Preparation | Value | Reference |

| IC50 | AMPA Receptor | Cultured Mouse Cortical Neurons | 0.15 µM | |

| Kainate Receptor | Cultured Mouse Cortical Neurons | 4.8 µM | ||

| Ki | [3H]-AMPA Binding | Rat Cortical Membranes | 0.1 µM | Sheardown et al., 1990 |

| [3H]-Kainate Binding | Rat Cortical Membranes | 1.2 µM | Sheardown et al., 1990 |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Species | This compound Dose | Route of Administration | Endpoint | Efficacy | Reference |

| Maximal Electroshock (MES) | Mouse | 10-30 mg/kg | i.p. | Abolition of tonic hindlimb extension | ED50 ≈ 20 mg/kg | Yamaguchi et al., 1993 |

| Pentylenetetrazol (PTZ) | Rat | 10-40 mg/kg | i.p. | Increased seizure latency and reduced severity | Dose-dependent protection | Namba et al., 1994 |

| Focal Cerebral Ischemia (MCAO) | Rat | 30 mg/kg (x2) | i.p. | Reduction in infarct volume | Significant neuroprotection | Gill et al., 1992 |

Experimental Protocols

Synthesis of this compound (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline)

The synthesis of this compound is based on the chemical reactions described in patents filed by the discoverers. The following is a general outline of the synthetic procedure.

Workflow for the Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

Protocol:

-

Step 1: Condensation. 1,2-Diamino-6-nitronaphthalene-7-sulfonamide is reacted with oxalyl chloride in an appropriate solvent (e.g., a mixture of tetrahydrofuran and pyridine). The reaction is typically carried out at a low temperature (e.g., 0-5 °C) and then allowed to warm to room temperature.

-

Step 2: Cyclization. The intermediate product from the condensation reaction undergoes cyclization upon heating to form the quinoxaline-2,3-dione ring system.

-

Step 3: Purification. The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Note: This is a generalized protocol. For precise molar ratios, reaction times, and purification details, refer to the original patents (e.g., US Patent 4,960,786).

In Vitro Assays

This protocol is adapted from studies characterizing the binding of antagonists to the AMPA receptor.

Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound to AMPA receptors.

Protocol:

-

Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer.

-

Incubation: The membrane preparation is incubated with a fixed concentration of [3H]-AMPA (e.g., 5 nM) and varying concentrations of this compound in a final volume of 1 ml of 50 mM Tris-HCl buffer containing 100 mM KSCN (to enhance specific binding) for 30 minutes at 4°C. Non-specific binding is determined in the presence of a high concentration of L-glutamate (e.g., 1 mM).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]-AMPA binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol outlines the procedure to measure the effect of this compound on AMPA receptor-mediated currents in cultured neurons.

Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for assessing the antagonistic effect of this compound on AMPA currents.

Protocol:

-

Cell Culture: Primary cortical neurons from embryonic rats are cultured on glass coverslips.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.5 GTP-Na (pH 7.2).

-

-

Recording: Whole-cell voltage-clamp recordings are performed on the cultured neurons. The membrane potential is held at -60 mV.

-

Drug Application: AMPA (e.g., 10 µM) is applied to the neuron to evoke an inward current. Once a stable baseline response is established, AMPA is co-applied with various concentrations of this compound.

-

Data Analysis: The reduction in the peak amplitude of the AMPA-evoked current in the presence of this compound is measured to determine the IC50 value for this compound.

In Vivo Models

This model is used to assess the anticonvulsant activity of a compound against generalized tonic-clonic seizures.

Protocol:

-

Animals: Male albino mice (20-25 g) are used.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20, 40 mg/kg) 30 minutes before the induction of seizures. A control group receives the vehicle alone.

-

Seizure Induction: A maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered protection.

-

Data Analysis: The percentage of animals protected at each dose is calculated, and the median effective dose (ED50) is determined using probit analysis.

This model is used to evaluate the efficacy of a compound against myoclonic and clonic seizures.

Protocol:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Drug Administration: this compound is administered i.p. at various doses (e.g., 10, 20, 40 mg/kg) 30 minutes prior to PTZ injection.

-

Seizure Induction: Pentylenetetrazol (PTZ) is injected subcutaneously (s.c.) at a dose of 85 mg/kg.

-

Observation: Animals are observed for 30 minutes, and the latency to the first myoclonic jerk and the incidence and severity of clonic and tonic-clonic seizures are recorded. Seizure severity can be scored using a standardized scale (e.g., Racine scale).

-

Data Analysis: The effect of this compound on seizure latency, incidence, and severity is compared to the vehicle-treated control group.

This model is used to assess the neuroprotective effects of a compound in a model of stroke.

Protocol:

-

Animals: Male Sprague-Dawley rats (250-300 g) are used.

-

Surgical Procedure: Anesthesia is induced and maintained with isoflurane. A 4-0 monofilament nylon suture with its tip rounded by heating is introduced into the external carotid artery and advanced into the internal carotid artery until it blocks the origin of the middle cerebral artery.

-

Drug Administration: this compound (e.g., 30 mg/kg) or vehicle is administered i.p. at the time of occlusion and again 1 hour later.

-

Reperfusion (optional): For a transient MCAO model, the suture is withdrawn after a defined period (e.g., 2 hours) to allow for reperfusion.

-

Infarct Volume Assessment: After 24 hours, the animals are euthanized, and their brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white). The infarct volume is then calculated.

-

Data Analysis: The infarct volume in the this compound-treated group is compared to the vehicle-treated group to determine the extent of neuroprotection.

Signaling Pathways

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by glutamate leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane. This initial depolarization is crucial for the subsequent activation of NMDA receptors by removing the magnesium block.

Caption: Competitive antagonism of the AMPA receptor by this compound.

Kainate Receptor Signaling Pathways

Kainate receptors have more diverse roles, acting both postsynaptically to contribute to the excitatory postsynaptic potential and presynaptically to modulate neurotransmitter release.

Caption: Presynaptic and postsynaptic actions of kainate receptors and their blockade by this compound.

Conclusion

The discovery of this compound was a landmark achievement in the field of neuroscience, providing a powerful tool to dissect the complex roles of AMPA and kainate receptors. Its development paved the way for a deeper understanding of excitatory neurotransmission and its implications in a wide range of neurological disorders. This technical guide has provided a detailed overview of the history, mechanism of action, and key experimental data related to this compound, serving as a valuable resource for researchers and drug development professionals in the ongoing quest for novel therapeutics targeting the glutamate system.

References

- 1. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NBQX in Blocking Glutamate Excitotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become a potent neurotoxin under pathological conditions. Excessive activation of glutamate receptors leads to a cascade of events collectively known as excitotoxicity, a key contributor to neuronal damage in ischemic stroke, traumatic brain injury, and various neurodegenerative diseases.[1][2] The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a major subtype of ionotropic glutamate receptors, plays a critical role in mediating fast excitatory neurotransmission and, when overstimulated, contributes significantly to excitotoxic neuronal death.[3][4] This has led to the development of AMPA receptor antagonists as potential neuroprotective agents.

This technical guide provides an in-depth overview of 2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX), a selective and competitive antagonist of AMPA and kainate receptors. We will explore its mechanism of action in mitigating glutamate excitotoxicity, present quantitative data from key preclinical studies, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its neuroprotective effects by competitively inhibiting the binding of glutamate to AMPA and kainate receptors.[5] By blocking these receptors, this compound prevents the excessive influx of cations, primarily Na+ and Ca2+, into the neuron that is the hallmark of the initial phase of excitotoxicity.[6] The overactivation of AMPA receptors, particularly those lacking the GluA2 subunit which are highly permeable to Ca2+, is a critical trigger for downstream neurotoxic cascades.[3][6][7] This massive influx of Ca2+ overwhelms the cell's buffering capacity, leading to the activation of various catabolic enzymes, mitochondrial dysfunction, production of reactive oxygen species, and ultimately, apoptotic or necrotic cell death.[7][8] this compound, by preventing the initial receptor activation, effectively curtails these downstream destructive processes.

Quantitative Data on this compound Efficacy

The potency and neuroprotective effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Antagonist Potency of this compound

| Receptor Target | Assay Type | Preparation | IC50 / Ki Value | Reference |

| AMPA Receptor | Inhibition of AMPA-evoked currents | Xenopus oocytes injected with rat cortex mRNA | Ki: 63 nM | [5] |

| AMPA Receptor | Competitive antagonism | Cultured hippocampal neurons | IC50: 0.15 µM | |

| Kainate Receptor | Inhibition of kainate-evoked currents | Xenopus oocytes injected with rat cortex mRNA | Ki: 78 nM | [5] |

| Kainate Receptor | Competitive antagonism | Cultured hippocampal neurons | IC50: 4.8 µM | |

| AMPA Receptor | Inhibition of glutamate-induced calcium influx | HEK293 cells expressing human GLUA4 | IC50: 1.1 µM | [9] |

| AMPA Receptor | Inhibition of glutamate-induced calcium influx | HEK293 cells expressing human GLUA3 | IC50: 1.9 µM | [9] |

| Kainate Receptor | Inhibition of glutamate-induced calcium influx | HEK293 cells expressing human GLUK6/GLUK2 | IC50: 135 µM | [9] |

Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Focal Ischemia (Permanent Middle Cerebral Artery Occlusion)

| This compound Dosage Regimen | Brain Region | Percentage Reduction in Ischemic Damage | Reference |

| 30 mg/kg i.v. bolus, repeated after 1 hour | Hemispheric | 24% | [10] |

| 30 mg/kg i.v. bolus, repeated after 1 hour | Cortical | 27% | [10] |

| 30 mg/kg i.v. bolus followed by 10 mg/kg/h infusion for 4 hours | Hemispheric | 29% | [10] |

| 30 mg/kg i.v. bolus followed by 10 mg/kg/h infusion for 4 hours | Cortical | 35% | [10] |

| 30 mg/kg i.p., repeated after 1 hour | Total Infarct Volume | Significant improvement in Apparent Diffusion Coefficient (ADC) | [11][12] |

| 20 mg/kg i.p., every 12 hours for 48 hours (post-hypoxia) | White Matter (O1+ Oligodendrocytes) | Significant attenuation of loss | [13] |

| 20 mg/kg i.p., every 12 hours for 48 hours (post-hypoxia) | White Matter (MBP expression) | Significant attenuation of loss | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the study of this compound and glutamate excitotoxicity.

In Vitro Glutamate Excitotoxicity Assay in Primary Neuronal Cultures

Objective: To assess the neuroprotective effect of this compound against glutamate-induced neuronal death in vitro.

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse brains and plated on poly-D-lysine coated multi-well plates.[14][15] Cultures are maintained in a suitable neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin for 7-14 days in vitro (DIV) to allow for maturation.

-

Compound Treatment: Prior to glutamate exposure, the culture medium is replaced with a defined salt solution (e.g., Locke's solution). This compound or other test compounds are pre-incubated with the neurons for a specified period (e.g., 15-30 minutes).

-

Excitotoxic Insult: A toxic concentration of L-glutamate (e.g., 50-100 µM) is added to the cultures for a defined duration (e.g., 15-30 minutes).

-

Washout and Recovery: The glutamate-containing medium is removed, and the cells are washed and returned to their original culture medium.

-

Assessment of Cell Viability: After 24 hours, neuronal viability is assessed using various methods:

-

LDH Assay: Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is quantified as an indicator of cell death.[14][15]

-

MTT Assay: The metabolic activity of viable cells is measured by their ability to reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a colored formazan product.

-

Live/Dead Staining: Fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red) are used to visualize and quantify viable and non-viable neurons.

-

Neurite Outgrowth Analysis: Changes in the length and complexity of neurites can be quantified as a measure of neuronal health.[14]

-

In Vivo Focal Cerebral Ischemia Model in Rats (Middle Cerebral Artery Occlusion - MCAO)

Objective: To evaluate the neuroprotective efficacy of this compound in an in vivo model of ischemic stroke.

Methodology:

-

Animal Preparation: Adult male Wistar or Sprague-Dawley rats are anesthetized (e.g., with isoflurane or halothane). Body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure (Intraluminal Filament Model):

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully isolated.[16][17]

-

The ECA is ligated and transected.

-

A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).[17]

-

For permanent MCAO, the filament is left in place. For transient MCAO, the filament is withdrawn after a specific period (e.g., 60-90 minutes) to allow for reperfusion.

-

-

Drug Administration: this compound or vehicle is administered intravenously (i.v.) or intraperitoneally (i.p.) at specified doses and time points relative to the onset of ischemia (e.g., immediately after occlusion and again at 1 hour post-occlusion).[10][11][12]

-

Neurological Assessment: Neurological deficits are assessed at various time points using a standardized scoring system (e.g., Bederson scale) to evaluate motor and sensory function.

-

Infarct Volume Measurement: After a survival period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue pale. The infarct volume is then quantified using image analysis software.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound and glutamate excitotoxicity.

Caption: Signaling pathway of glutamate excitotoxicity and blockade by this compound.

Caption: Experimental workflow for in vitro neuroprotection assay.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPA receptor - Wikipedia [en.wikipedia.org]

- 4. Analysis of AMPA Receptor-mediated Excitotoxicity in Stroke - Ace Therapeutics [acetherapeutics.com]

- 5. Competitive inhibition by this compound of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]

- 8. Excitotoxicity through Ca2+-permeable AMPA receptors requires Ca2+-dependent JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The neuroprotective actions of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (this compound) in a rat focal ischaemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Neuroprotection with this compound in rat focal cerebral ischemia. Effects on ADC probability distribution functions and diffusion-perfusion relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Attenuates Excitotoxic Injury in Developing White Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. innoprot.com [innoprot.com]

- 15. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 16. wvj.science-line.com [wvj.science-line.com]

- 17. Rodent models of focal cerebral ischemia: procedural pitfalls and translational problems - PMC [pmc.ncbi.nlm.nih.gov]

NBQX Selectivity for AMPA vs. Kainate Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3] Its ability to differentiate between these receptor subtypes is crucial for its use as a pharmacological tool in neuroscience research and for its potential therapeutic applications in neurological disorders characterized by excessive glutamatergic transmission, such as epilepsy and cerebral ischemia.[4][5] This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Data Presentation: Quantitative Selectivity of this compound

The selectivity of this compound for AMPA versus kainate receptors has been quantified using various in vitro techniques, primarily radioligand binding assays and electrophysiological recordings. The following tables summarize the key affinity (Kᵢ) and potency (IC₅₀) values reported in the literature.

| Parameter | AMPA Receptor | Kainate Receptor | Experimental System | Reference |

| IC₅₀ | 0.15 µM | 4.8 µM | Not specified | [2] |

| Kᵢ (apparent) | 63 nM | 78 nM | Xenopus oocytes injected with rat cortex mRNA | [6] |

| IC₅₀ (peak current) | 60.4 ± 4.2 nM | 18.1 ± 2.9 nM (vs. 400 µM kainate) | Cultured superior collicular and hippocampal neurons | [7] |

| IC₅₀ (plateau current) | 706 ± 99 nM | 298 ± 27 nM (vs. 400 µM kainate) | Cultured superior collicular and hippocampal neurons | [7] |

| IC₅₀ (field potentials) | 0.90 µM | - | Hippocampal slices (CA1 region) | [6] |

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions, such as the specific receptor subunit composition, the agonist concentration used, and the temperature.

Mechanism of Action: Competitive Antagonism

This compound acts as a competitive antagonist at both AMPA and kainate receptors. This means that it binds to the same site as the endogenous agonist, glutamate, and other synthetic agonists like AMPA and kainate, but it does not activate the receptor. By occupying the agonist binding site, this compound prevents the channel from opening in response to agonist binding, thereby inhibiting the influx of cations (Na⁺ and Ca²⁺) and subsequent neuronal depolarization.

Figure 1. Competitive antagonism of this compound at AMPA/kainate receptors.

Experimental Protocols

The determination of this compound's selectivity relies on precise and well-controlled experimental procedures. Below are detailed methodologies for two key techniques used to characterize AMPA and kainate receptor antagonists.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Kᵢ) of a compound for a specific receptor. This is achieved by measuring the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the receptor of interest (e.g., [³H]AMPA or [³H]kainate).

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

-

Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [³H]AMPA), and varying concentrations of the unlabeled competitor (this compound).[8][9]

-

To determine non-specific binding, include a set of wells with a high concentration of a known, non-radioactive ligand.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

3. Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[8]

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[9]

Figure 2. Workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to agonist application and the inhibitory effect of antagonists. This technique provides a functional measure of a compound's potency (IC₅₀).

1. Cell Preparation:

-

Prepare acute brain slices (e.g., hippocampal slices) or use cultured neurons.[10][11]

-

Place the preparation in a recording chamber on the stage of a microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).

2. Patch-Clamp Recording:

-

Fabricate a glass micropipette with a tip resistance of 3-7 MΩ and fill it with an intracellular solution.[10]

-

Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -70 mV) to record agonist-evoked inward currents.[12]

3. Drug Application and Data Acquisition:

-

Apply a specific agonist (e.g., AMPA or kainate) to the cell to evoke a baseline current response.

-

After establishing a stable baseline, co-apply the agonist with varying concentrations of this compound.

-

Record the current responses at each this compound concentration.

4. Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.

-

Normalize the current amplitude at each this compound concentration to the baseline response.

-

Plot the normalized current as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The AMPA receptor antagonist this compound exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Competitive inhibition by this compound of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative patch clamp studies on the kinetics and selectivity of glutamate receptor antagonism by 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (this compound) and 1-(4-amino-phenyl)-4-methyl-7,8-methyl-endioxyl-5H-2,3-benzodiaze pine (GYKI 52466) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. axolbio.com [axolbio.com]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Landscape of NBQX In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the overactivation of excitatory amino acid receptors, stands as a central mechanism in a myriad of neurological disorders. From ischemic stroke and traumatic brain injury to chronic neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), the relentless cascade of excitotoxic events presents a critical target for therapeutic intervention. At the forefront of this neuroprotective strategy is the selective antagonism of ionotropic glutamate receptors. This technical guide delves into the in vitro neuroprotective effects of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX), a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Through a comprehensive review of key experimental findings, this document aims to provide a detailed understanding of this compound's mechanism of action, its efficacy in various in vitro models of neuronal injury, and the experimental protocols utilized to elucidate its neuroprotective properties.

Core Mechanism of Action: Competitive Antagonism of AMPA and Kainate Receptors

This compound exerts its neuroprotective effects by competitively binding to the glutamate binding site on both AMPA and kainate receptors. This action prevents the binding of the endogenous excitatory neurotransmitter glutamate, thereby inhibiting the opening of the associated ion channels and the subsequent influx of cations, primarily Na+ and Ca2+. The excessive influx of these ions is a primary trigger for the excitotoxic cascade, leading to mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic and necrotic cell death pathways. Notably, this compound displays a high degree of selectivity for AMPA/kainate receptors with minimal to no activity at N-methyl-D-aspartate (NMDA) receptors at concentrations effective for non-NMDA receptor antagonism[1][2][3].

Quantitative Efficacy of this compound in Vitro

The potency of this compound in antagonizing AMPA and kainate receptors and protecting against excitotoxic insults has been quantified across various in vitro systems. The following tables summarize the key inhibitory and protective concentrations reported in the literature.

Table 1: Inhibitory Concentrations (IC50) of this compound against Agonist-Evoked Currents

| Agonist | Cell Type | IC50 (µM) | Reference |

| AMPA | Cultured Mouse Cortical Neurons | ~0.4 | [1] |

| AMPA | Xenopus Oocytes (rat cortex mRNA) | 0.063 | [4] |

| Kainate | Xenopus Oocytes (rat cortex mRNA) | 0.078 | [4] |

| AMPA | - | 0.15 | |

| Kainate | - | 4.8 |

Table 2: Neuroprotective Concentrations (EC50) of this compound in Excitotoxicity Models

| Excitotoxic Insult | Cell Type | EC50 (µM) | Reference |

| Kainate-induced cell death | Pre-oligodendrocytes | 12.3 ± 1.8 | [5] |

| Oxygen-Glucose Deprivation (OGD) | Pre-oligodendrocytes | 9.26 ± 1.6 | [5] |

Signaling Pathways

The primary signaling pathway through which this compound confers neuroprotection is the direct blockade of AMPA and kainate receptor-mediated excitotoxicity. The following diagram illustrates this mechanism.

References

- 1. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Competitive inhibition by this compound of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

NBQX: An In-Depth Technical Guide for Studying Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] Its ability to block these receptors with high affinity has made it an indispensable tool for elucidating the molecular and cellular mechanisms underlying synaptic plasticity, the process by which synapses strengthen or weaken over time. This technical guide provides an in-depth overview of the use of this compound in studying synaptic plasticity, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action

This compound competitively inhibits the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors, thereby preventing the opening of their associated ion channels and the subsequent depolarization of the postsynaptic membrane.[2] This blockade of excitatory neurotransmission is the basis for its utility in dissecting the roles of these receptors in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity from various experimental systems.

Table 1: Receptor Binding Affinity and Potency of this compound

| Parameter | Receptor Subtype | Preparation | Value | Reference |

| IC50 | AMPA | Rat Cortical Neurons | 0.15 µM | [3] |

| Kainate | Rat Cortical Neurons | 4.8 µM | [3] | |

| AMPA | Hippocampal Slices (fEPSP) | 0.90 µM | [4] | |

| Ki | AMPA | Xenopus Oocytes (rat cortex mRNA) | 63 nM | [4] |

| Kainate | Xenopus Oocytes (rat cortex mRNA) | 78 nM | [4] | |

| pA2 | AMPA | Xenopus Oocytes (rat cortex mRNA) | 7.05 ± 0.10 | [4] |

| Kainate | Xenopus Oocytes (rat cortex mRNA) | 7.17 ± 0.05 | [4] |

Table 2: Effective Concentrations of this compound in Synaptic Plasticity Studies

| Plasticity Type | Preparation | This compound Concentration | Effect | Reference |

| LTP | Rat Hippocampal Slices | 10 µM | Complete blockade of AMPA receptor-mediated EPSCs | [5] |

| LTP | Rat Hippocampal Slices | 20 µM | Blockade of LTP induction | [6] |

| LTD | Rat Hippocampal Slices | 10 µM | Used to isolate NMDA receptor-mediated components | [7] |

| LTD | Cultured Hippocampal Neurons | 10 µM | Blockade of AMPA receptor-mediated currents | [8] |

Table 3: In Vivo Dosages of this compound and Behavioral Outcomes

| Animal Model | Dosage | Route of Administration | Behavioral Effect | Reference |

| Rat | 10-30 mg/kg | Intraperitoneal (i.p.) | Anticonvulsant effects | [9] |

| Rat | 20 mg/kg | Intraperitoneal (i.p.) | Attenuation of excitotoxic injury | |

| Mouse | 30 mg/kg | Intraperitoneal (i.p.) | Reduced alcohol drinking | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study synaptic plasticity.

Protocol 1: Induction of Long-Term Potentiation (LTP) in Rat Hippocampal Slices

1. Slice Preparation:

- Anesthetize an adult rat and decapitate.

- Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2.5 CaCl₂, and 1.3 MgSO₄.

- Prepare 400 µm thick transverse hippocampal slices using a vibratome.

- Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

2. Electrophysiological Recording:

- Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

- Establish a stable baseline of fEPSPs by delivering single pulses at 0.05 Hz for at least 20 minutes.

3. LTP Induction and this compound Application:

- To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., one 1-second train of 100 Hz).

- To study the role of AMPA receptors in LTP expression, apply this compound (e.g., 10 µM) to the perfusion bath after LTP has been established.

- To investigate the role of AMPA receptors in LTP induction, pre-incubate the slice with this compound (e.g., 20 µM) for at least 20 minutes before delivering the HFS protocol.

4. Data Analysis:

- Measure the initial slope of the fEPSP.

- Normalize the fEPSP slope to the pre-HFS baseline.

- Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP and the effect of this compound.

Protocol 2: Induction of Long-Term Depression (LTD) in Cultured Hippocampal Neurons

1. Neuronal Culture:

- Dissect hippocampi from embryonic day 18 (E18) rat pups and dissociate the tissue.

- Plate neurons on poly-L-lysine-coated coverslips in neurobasal medium supplemented with B27 and GlutaMAX.

- Maintain cultures at 37°C in a 5% CO₂ incubator for 14-21 days.

2. Whole-Cell Patch-Clamp Recording:

- Transfer a coverslip to a recording chamber on an inverted microscope, perfused with an external solution containing (in mM): 140 NaCl, 2.4 KCl, 10 HEPES, 10 glucose, 2 CaCl₂, and 1 MgCl₂ (pH 7.4). Picrotoxin (100 µM) is included to block GABAA receptors.

- Perform whole-cell patch-clamp recordings from pyramidal-like neurons using a patch pipette filled with an internal solution containing (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl₂, 5 EGTA, 5 QX-314, 0.5 Na-GTP, and 10 Na-phosphocreatine (pH 7.2).

- Hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).

3. LTD Induction and this compound Application:

- Establish a stable baseline of evoked EPSCs by stimulating a nearby neuron or using a local stimulating electrode at 0.1 Hz.

- Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) while holding the postsynaptic neuron at -40 mV.

- To confirm the contribution of AMPA receptors to the recorded EPSCs, apply this compound (e.g., 10 µM) at the end of the experiment to block the currents.

4. Data Analysis:

- Measure the peak amplitude of the EPSCs.

- Normalize the EPSC amplitude to the pre-LFS baseline.

- Plot the normalized EPSC amplitude over time to visualize the induction of LTD.

Protocol 3: Western Blot for Phospho-ERK (p-ERK) in Neuronal Cultures

1. Cell Treatment and Lysis:

- Treat cultured neurons with desired stimuli (e.g., glutamate, in the presence or absence of this compound) for a specified time.

- Wash cells with ice-cold phosphate-buffered saline (PBS).

- Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

- Determine protein concentration using a BCA assay.

2. SDS-PAGE and Western Blotting:

- Denature protein lysates by boiling in Laemmli sample buffer.

- Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

- Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Data Analysis:

- Strip the membrane and re-probe with an antibody for total ERK as a loading control.

- Quantify the band intensities using densitometry software.

- Normalize the p-ERK signal to the total ERK signal.

Signaling Pathways and Experimental Workflows

This compound's blockade of AMPA and kainate receptors allows for the investigation of their downstream signaling pathways in synaptic plasticity. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

References

- 1. Kainate receptor - Wikipedia [en.wikipedia.org]

- 2. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High affinity kainate receptor subunits are necessary for ionotropic but not metabotropic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competitive inhibition by this compound of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 6. researchgate.net [researchgate.net]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Systemic Administration of the AMPA Receptor Antagonist, this compound, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NBQX Disodium Salt in In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBQX disodium salt is a potent, selective, and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Its water-soluble nature makes it a valuable tool for in vivo research in various models of neurological and inflammatory disorders.[1] These application notes provide a comprehensive overview of the use of this compound disodium salt in in vivo experiments, including its mechanism of action, pharmacokinetic data, and detailed experimental protocols.

Mechanism of Action

This compound disodium salt competitively inhibits the binding of glutamate to AMPA and kainate receptors, thereby blocking the influx of cations (primarily Na+ and Ca2+) through these ionotropic glutamate receptors. This action leads to a reduction in excitatory neurotransmission. By modulating glutamatergic signaling, this compound exhibits neuroprotective, anticonvulsant, and anti-inflammatory effects.[1][2] Notably, this compound has been shown to decrease the levels of mammalian target of rapamycin (mTOR) and brain-derived neurotrophic factor (BDNF), suggesting a role in modulating downstream signaling pathways involved in cell growth, survival, and synaptic plasticity.[1][2]

Data Presentation

Physicochemical Properties of this compound Disodium Salt

| Property | Value | Reference |

| Molecular Weight | 380.24 g/mol | [1] |

| Formula | C₁₂H₆N₄O₆SNa₂ | [1] |

| Solubility | Soluble to 50 mM in water | [1] |